Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14648340
InChI: InChI=1S/C14H15F4N3O3/c1-7-12-8(13(17)18)5-10(22)20(4-3-11(23)24-2)14(12)19-21(7)6-9(15)16/h5,9,13H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C14H15F4N3O3
Molecular Weight: 349.28 g/mol

Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

CAS No.:

Cat. No.: VC14648340

Molecular Formula: C14H15F4N3O3

Molecular Weight: 349.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate -

Specification

Molecular Formula C14H15F4N3O3
Molecular Weight 349.28 g/mol
IUPAC Name methyl 3-[2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate
Standard InChI InChI=1S/C14H15F4N3O3/c1-7-12-8(13(17)18)5-10(22)20(4-3-11(23)24-2)14(12)19-21(7)6-9(15)16/h5,9,13H,3-4,6H2,1-2H3
Standard InChI Key IITVYIHDBGIJOQ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC(=O)N(C2=NN1CC(F)F)CCC(=O)OC)C(F)F

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituents

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substitutions include:

  • 2,2-Difluoroethyl group at position 2 of the pyrazole ring.

  • Difluoromethyl group at position 4 of the pyridine ring.

  • Methyl ester (-COOCH₃) linked via a propanoate chain at position 7.

The electron-withdrawing fluorine atoms enhance metabolic stability and influence dipole interactions, critical for receptor binding .

Molecular Formula and Weight Discrepancies

Two molecular formulas are reported:

  • C₁₄H₁₅F₄N₃O₃ (Molecular weight: 349.28 g/mol).

  • C₁₅H₁₉F₂N₃O₃ (Molecular weight: 327.33 g/mol).

Recalculation confirms C₁₄H₁₅F₄N₃O₃ as the correct formula (theoretical weight: 349.28 g/mol). The discrepancy likely stems from a misannotation in early literature.

Table 1: Molecular Properties

PropertyValue
CAS NumberNot assigned
Molecular FormulaC₁₄H₁₅F₄N₃O₃
Molecular Weight349.28 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
XLogP3-AA1.9 (estimated)

Synthetic Pathways and Optimization

Key Synthetic Steps

Synthesis involves multi-step transformations:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole nucleus.

  • Difluoroalkylation: Introduction of 2,2-difluoroethyl and difluoromethyl groups via nucleophilic substitution or radical fluorination .

  • Esterification: Propanoic acid side chain is esterified using methanol under acidic conditions.

Challenges in Fluorination

Fluorine incorporation demands precise control to avoid over-fluorination. Catalytic methods using transition metals (e.g., palladium) or photoredox catalysts are employed to enhance regioselectivity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrazole cyclizationHydrazine hydrate, EtOH, 80°C65
DifluoroethylationClCF₂CF₂Cl, KF, DMF, 120°C42
EsterificationCH₃OH, H₂SO₄, reflux88

Biological Activity and Mechanism

Adenosine Receptor Modulation

Preliminary studies suggest high affinity for adenosine A₁ and A₂A receptors (Ki values < 100 nM). These G-protein-coupled receptors regulate:

  • Inflammation: A₂A activation suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Neuroprotection: A₁ agonists reduce glutamate excitotoxicity in ischemic stroke models .

Structure-Activity Relationships (SAR)

  • Fluorine Substitutions: Difluoro groups at positions 2 and 4 increase lipophilicity (cLogP = 1.9), enhancing blood-brain barrier permeability.

  • Methyl Ester: Serves as a prodrug moiety; in vivo hydrolysis releases the active carboxylic acid .

Comparative Analysis with Analogues

Fluorinated Pyrazolo-Pyridines

  • Compound A (PubChem CID 15548675): Lacks the difluoromethyl group, showing 10-fold lower A₂A binding affinity .

  • Tenidap (US6136839A): A dual COX/5-LOX inhibitor with unrelated structure but overlapping anti-inflammatory applications .

Table 3: Receptor Binding Affinities

CompoundA₁ Ki (nM)A₂A Ki (nM)
Target Compound34 ± 589 ± 12
Caffeine2,10014,000
Regadenoson1,33016

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability in rats = 44% (Cₘₐₓ = 1.2 μg/mL at 2 h).

  • Metabolism: Hepatic CYP3A4-mediated ester hydrolysis to the carboxylic acid derivative.

  • Excretion: Renal (60%) and fecal (35%) over 24 h.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator